molecular formula C18H27NO4 B5667210 (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

(3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

Cat. No.: B5667210
M. Wt: 321.4 g/mol
InChI Key: DJJKZLPEDMNGPG-RDTXWAMCSA-N
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Description

(3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is a complex organic compound that features a piperidine ring, a benzodioxin moiety, and various functional groups

Properties

IUPAC Name

(3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-14-12-19(7-5-18(14,20)6-8-21-2)13-15-3-4-16-17(11-15)23-10-9-22-16/h3-4,11,14,20H,5-10,12-13H2,1-2H3/t14-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJKZLPEDMNGPG-RDTXWAMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzodioxin moiety, and the addition of functional groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodioxin Moiety: This step may involve the use of reagents such as catechol and formaldehyde under acidic conditions.

    Addition of Functional Groups: The methoxyethyl and methyl groups can be introduced through alkylation reactions using reagents like methyl iodide and ethyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol may have potential therapeutic applications. It could be investigated for its pharmacological properties, such as its ability to modulate specific receptors or enzymes.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its functional groups make it versatile for various industrial applications.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol include other piperidine derivatives and benzodioxin-containing molecules. Examples include:

  • (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-hydroxyethyl)-3-methylpiperidin-4-ol
  • (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-ethoxyethyl)-3-methylpiperidin-4-ol

Uniqueness

The uniqueness of (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications.

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